molecular formula C7H4ClF2NO2 B1404917 2,3-Difluoro-5-nitrobenzyl chloride CAS No. 1805063-70-0

2,3-Difluoro-5-nitrobenzyl chloride

Cat. No. B1404917
M. Wt: 207.56 g/mol
InChI Key: VZAPDLKEKQCFPA-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzyl chloride is a chemical compound with the molecular formula C7H4ClF2NO2 and a molecular weight of 207.56 . It is also known by the synonyms 1-(Chloromethyl)-2,3-difluoro-5-nitrobenzene and Benzene, 1-(chloromethyl)-2,3-difluoro-5-nitro .

Scientific Research Applications

Protein Modification Reagents

One of the applications of derivatives similar to 2,3-Difluoro-5-nitrobenzyl chloride is in the development of water-soluble reagents for protein modification. Researchers converted 2-hydroxy-5-nitrobenzyl halides into dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, which selectively modified tryptophan and cysteine in amino acids. These reagents are particularly useful due to their stability in aqueous solutions at specific pH levels, offering a tool for protein studies in biochemical research (Horton & Tucker, 1970).

Ribooligonucleotide Synthesis

In the field of nucleic acids research, derivatives of nitrobenzyl chloride have been used for ribooligonucleotide synthesis. The study involved introducing an o-nitrobenzyl group to the 2'-hydroxyl function of uridine, facilitating the synthesis of dinucleotides through a series of reactions. This process highlights the utility of nitrobenzyl derivatives in the synthesis and study of nucleic acid components, contributing to the understanding of genetic materials and processes (E. Ohtsuka, S. Tanaka, & M. Ikehara, 1974).

Photochemical Studies

Nitrobenzyl derivatives, akin to 2,3-Difluoro-5-nitrobenzyl chloride, have found applications in photochemical studies, especially in the development of "caged" compounds like caged ATP. These compounds, upon photolysis, release active molecules like ATP in situ, providing a method to study the kinetics of biological systems under controlled conditions. This approach has significant implications for understanding the dynamics of biological reactions and processes (J. Mccray, L. Herbette, T. Kihara, & D. Trentham, 1980).

Material Science

In material science, nitrobenzyl alcohol derivatives, which share functional groups with 2,3-Difluoro-5-nitrobenzyl chloride, are utilized for their photolabile properties. These compounds are integrated into polymers to create materials whose properties can be altered through irradiation, opening new avenues for developing responsive and dynamic materials. This application underscores the versatility of nitrobenzyl derivatives in designing materials with tailored properties for specific applications (H Zhao, Elizabeth Sterner, E. Coughlin, & P. Théato, 2012).

Safety And Hazards

2,3-Difluoro-5-nitrobenzyl chloride is likely to be hazardous. Similar compounds cause severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(chloromethyl)-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAPDLKEKQCFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-nitrobenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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